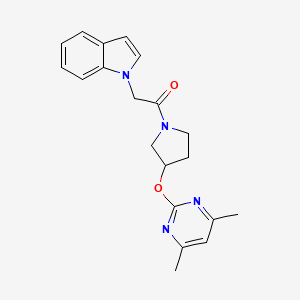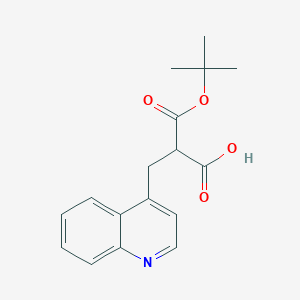
5-(Tributylstannyl)isothiazole
Vue d'ensemble
Description
5-(Tributylstannyl)isothiazole is a chemical compound with the molecular formula C15H29NSSn . It is used in laboratory chemicals .
Synthesis Analysis
The synthesis of isothiazoles, including this compound, has been a topic of interest in recent years . Various methods have been developed, including condensation reactions, metal-catalyzed approaches, and ring rearrangements . These methods have allowed for the creation of densely decorated isothiazoles bearing various sensitive functional groups .Molecular Structure Analysis
The molecular structure of this compound consists of a five-membered sulfur heterocycle with two electronegative heteroatoms in a 1,2-relationship . This unique structure contributes to its reactivity and utility in organic synthesis .Chemical Reactions Analysis
Isothiazoles, including this compound, are known for their wide range of selective transformations . They can undergo various reactions, including metal-catalyzed cross-coupling reactions, C–H activation reactions, transition-metal-free reactions, and ring rearrangement reactions .Applications De Recherche Scientifique
Synthesis and Chemical Reactions
- 5-(Tributylstannyl)isothiazole derivatives are synthesized for their potential use in various chemical reactions. For instance, 5-(tributylstannyl)isoxazoles were synthesized and used in iodination and palladium-catalyzed reactions, leading to the creation of other chemical compounds like 5-iodo-3-methylisoxazole and 3-methyl-5-isoxazolyl phenyl ketone (Sakamoto et al., 1991).
Biological Activity
- Some isothiazole derivatives, closely related to this compound, have been studied for their biological activity. Isothiazole derivatives have shown potential as HIV replication inhibitors and are being explored for their antiviral properties (Cutrì et al., 2004).
Anticonvulsant Activity
- Certain isothiazole derivatives have been evaluated for their anticonvulsant activities. For example, 5-aryl-3-(alkylthio)-4H-1,2,4-triazoles, structurally related to this compound, were found to be selective antagonists of strychnine-induced convulsions, suggesting potential as antispastic agents (Kane et al., 1994).
Corrosion Inhibition
- Triazole derivatives, which include structures similar to this compound, have been studied for their role in inhibiting mild steel corrosion in acidic solutions. These studies are crucial in materials science for protecting metals against corrosion (Hassan et al., 2007).
Catalysis and Green Chemistry
- Isothiazoles, including this compound derivatives, are being investigated for their role in catalysis, particularly in green chemistry applications. This includes the synthesis of metal complexes for use as catalysts in cross-coupling reactions (Kletskov et al., 2019).
Structural Analysis
- Detailed structural and topological analysis of isothiazole derivatives has been conducted to understand their properties better. This includes vibrational properties in various media, which is crucial for predicting their reactivity and behavior in different environments (Romani et al., 2015).
Mécanisme D'action
Orientations Futures
The field of isothiazole chemistry, including compounds like 5-(Tributylstannyl)isothiazole, is being intensively developed . Future investigations may focus on the synthesis of novel heterocyclic architectures based on isothiazole . The practical use of isothiazole–metal complexes as catalysts for cross-coupling reactions in aqueous and aqueous–alcoholic media, also known as ‘green chemistry’, is another promising direction .
Propriétés
IUPAC Name |
tributyl(1,2-thiazol-5-yl)stannane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C4H9.C3H2NS.Sn/c3*1-3-4-2;1-2-4-5-3-1;/h3*1,3-4H2,2H3;1-2H; | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFOMGRUTPCHAKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=CC=NS1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H29NSSn | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

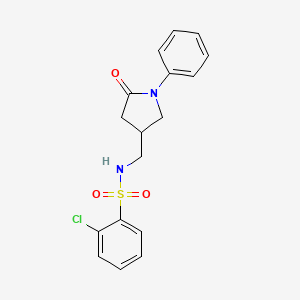
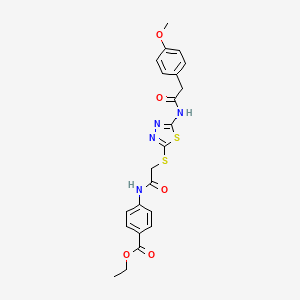

![3-Bromo-4-[1-[(2-methyl-1,2,4-triazol-3-yl)methyl]pyrrolidin-3-yl]oxypyridine](/img/structure/B2968861.png)
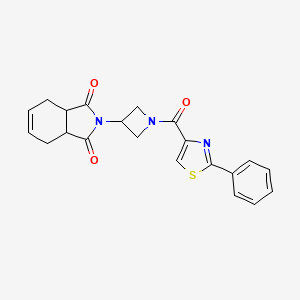
![N-(6-(benzo[d][1,3]dioxol-5-ylmethoxy)pyrimidin-4-yl)-5-(thiophen-2-yl)isoxazole-3-carboxamide](/img/structure/B2968866.png)
![(5E)-3-(2-chlorophenyl)-5-[[2-(4-chlorophenyl)sulfanyl-5-nitrophenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2968867.png)
![4-Bromo-1-methyl-2-oxabicyclo[2.1.1]hexane](/img/structure/B2968868.png)
![[5-(4-Morpholinyl)pentyl]amine dihydrochloride](/img/structure/B2968869.png)
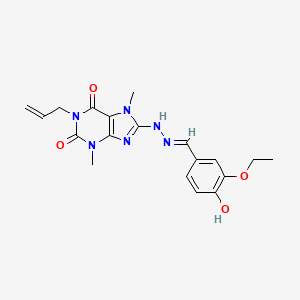
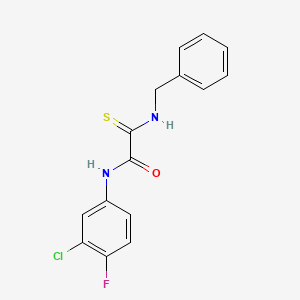
![N-(2-(4-(isobutylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-1-naphthamide](/img/structure/B2968876.png)
